molecular formula C13H13NO2S B2615930 Ethyl (1R,2R)-2-(1,3-benzothiazol-7-yl)cyclopropane-1-carboxylate CAS No. 2241142-32-3

Ethyl (1R,2R)-2-(1,3-benzothiazol-7-yl)cyclopropane-1-carboxylate

Cat. No. B2615930
CAS RN: 2241142-32-3
M. Wt: 247.31
InChI Key: JEEGOLXOBBRWOD-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (1R,2R)-2-(1,3-benzothiazol-7-yl)cyclopropane-1-carboxylate, commonly known as BTCP, is a cyclic compound that has been widely used in scientific research. BTCP is a synthetic compound that has been used in various laboratory experiments to investigate its mechanism of action, biochemical, and physiological effects. The compound has gained significant attention due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

The mechanism of action of BTCP is not fully understood but is believed to involve the modulation of various signaling pathways. BTCP has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which plays a crucial role in regulating inflammation and cell growth. Additionally, BTCP has been shown to inhibit the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and physiological effects:
BTCP has been shown to have various biochemical and physiological effects. In vitro studies have shown that BTCP can inhibit the growth of cancer cells, reduce inflammation, and protect neurons from damage. Additionally, BTCP has been shown to activate the PPARγ pathway, which plays a crucial role in regulating inflammation and cell growth.

Advantages and Limitations for Lab Experiments

BTCP has several advantages for lab experiments, including its synthetic nature, stability, and availability. However, the compound has some limitations, including its potential toxicity and limited solubility in water.

Future Directions

There are several future directions for the investigation of BTCP. One potential direction is to investigate the compound's potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Additionally, future studies could focus on the development of more efficient synthesis methods for BTCP and the investigation of its potential side effects and toxicity.
Conclusion:
BTCP is a synthetic compound that has gained significant attention due to its potential therapeutic applications in various diseases. The compound has been widely used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. While there are still many unanswered questions about BTCP, the compound's potential therapeutic applications make it an exciting area of research for the future.

Synthesis Methods

BTCP is a synthetic compound that can be synthesized using various methods. One of the most commonly used methods is the reaction of 1,3-benzothiazole-7-carboxylic acid with cyclopropanecarbonyl chloride in the presence of triethylamine and dimethylformamide. The reaction produces BTCP, which can be purified using various methods, including column chromatography and recrystallization.

Scientific Research Applications

BTCP has been widely used in scientific research due to its potential therapeutic applications. The compound has been investigated for its anti-inflammatory, anti-cancer, and neuroprotective effects. In vitro and in vivo studies have shown that BTCP can inhibit the growth of cancer cells, reduce inflammation, and protect neurons from damage.

properties

IUPAC Name

ethyl (1R,2R)-2-(1,3-benzothiazol-7-yl)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-2-16-13(15)10-6-9(10)8-4-3-5-11-12(8)17-7-14-11/h3-5,7,9-10H,2,6H2,1H3/t9-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEEGOLXOBBRWOD-VHSXEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C2=C3C(=CC=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H]1C2=C3C(=CC=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 138039639

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.